molecular formula C21H27NO9 B1337496 Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside CAS No. 13343-66-3

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside

Cat. No.: B1337496
CAS No.: 13343-66-3
M. Wt: 437.4 g/mol
InChI Key: IDEBBPWXWFHKBU-PFAUGDHASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known that this compound exhibits antibacterial and antiviral activities , suggesting that it likely interacts with proteins or enzymes that are critical to these pathogens.

Mode of Action

Given its antibacterial and antiviral properties , it is plausible that it interferes with essential biological processes in these organisms, such as replication or protein synthesis

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Considering its antibacterial and antiviral activities , it may disrupt pathways essential for the survival and proliferation of these pathogens.

Result of Action

Given its reported antibacterial and antiviral activities , it is likely that it leads to the inhibition of growth or the death of these pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is typically synthesized through the acetylation of benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include room temperature and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEBBPWXWFHKBU-PFAUGDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451099
Record name Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-66-3
Record name Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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